![molecular formula C9H7FN2O2 B15232171 methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 7th position and a carboxylate ester group at the 4th position. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with appropriately substituted pyridine derivatives.
Cyclization: The key step involves the cyclization of the pyridine derivative to form the pyrrolopyridine core.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents.
Esterification: The carboxylate ester group is introduced through esterification reactions using alcohols and acid chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, particularly targeting protein kinases involved in cancer.
Biological Studies: The compound is used in studying cell signaling pathways and the role of specific kinases in disease progression.
Chemical Biology: It is employed as a chemical probe to investigate the biological functions of target proteins.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in oncology and other diseases.
Mécanisme D'action
The mechanism of action of methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate involves inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, stabilizing an inactive conformation of the enzyme. This prevents the phosphorylation of downstream substrates, thereby disrupting cell signaling pathways essential for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.
Uniqueness
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain protein kinases. This makes it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-2-3-11-7(5)6(10)4-12-8/h2-4,11H,1H3 |
Clé InChI |
ZDGUTQKUQJJVGU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C2=C1C=CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


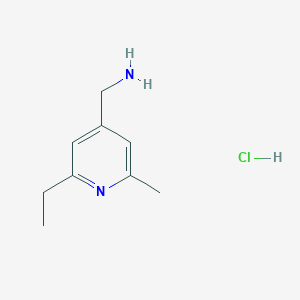
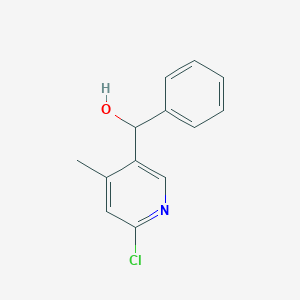
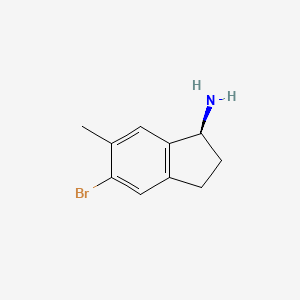



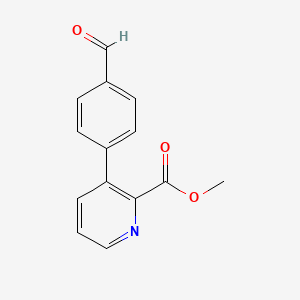
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)


![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)
![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
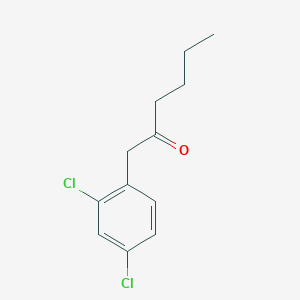
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
